Pyrazolo[3,4-d]pyrimidine-Derived Src Inhibitor Achieves ~2,000-Fold Selectivity for Src over ABL1 vs. Dasatinib's Dual Inhibition Profile
Chemical optimization of a promiscuous kinase inhibitor built on the pyrazolo[3,4-d]pyrimidine scaffold yielded a compound with a Src IC50 of <0.5 nM and approximately 2,000-fold selectivity for Src over ABL1, compared to the dual Src/ABL1 inhibitor dasatinib (Sprycel), which potently inhibits both kinases . In head-to-head experiments in two human breast cancer cell lines, the pyrazolopyrimidine-based Src inhibitor inhibited proliferation with EC50 values of approximately 10 and 70 nM and decreased cell migration relative to dasatinib or vehicle controls . In a zebrafish embryo model, the pyrazolopyrimidine compound decreased Src-mediated neuromast migration without observable toxicity, whereas dasatinib decreased neuromast migration but increased cardiotoxicity, demonstrating that the scaffold's tunable selectivity translates to a differentiated in vivo safety profile .
| Evidence Dimension | Src kinase inhibition potency and selectivity vs. off-target ABL1 |
|---|---|
| Target Compound Data | Src IC50 < 0.5 nM; ~2,000-fold selectivity for Src over ABL1; proliferation EC50 ~10 and 70 nM in two human breast cancer lines |
| Comparator Or Baseline | Dasatinib (Sprycel): dual Src/ABL1 inhibitor without selectivity window; caused cardiotoxicity in zebrafish at effective doses |
| Quantified Difference | ~2,000-fold selectivity advantage; preserved anti-migratory efficacy without detectable cardiotoxicity in zebrafish vs. dasatinib-associated cardiotoxicity |
| Conditions | In vitro kinase inhibition assay; BT-549 and MDA-MB-231 breast cancer cell proliferation; zebrafish embryo neuromast migration model |
Why This Matters
For procurement decisions in Src-targeted drug discovery, a pyrazolo[3,4-d]pyrimidine scaffold with demonstrated 2,000-fold Src-over-ABL1 selectivity vs. dasatinib offers a quantifiably lower risk of ABL1-driven toxicity and a clearer pharmacological tool profile.
